molecular formula C11H17O6P B12587613 Ethyl 2-acetyl-2-(dimethoxyphosphoryl)pent-4-ynoate CAS No. 329795-18-8

Ethyl 2-acetyl-2-(dimethoxyphosphoryl)pent-4-ynoate

Cat. No.: B12587613
CAS No.: 329795-18-8
M. Wt: 276.22 g/mol
InChI Key: KFEVCCJILWLBFU-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-2-(dimethoxyphosphoryl)pent-4-ynoate is a chemical compound with the molecular formula C11H17O5P It is known for its unique structure, which includes an ethyl ester, an acetyl group, and a dimethoxyphosphoryl group attached to a pent-4-ynoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetyl-2-(dimethoxyphosphoryl)pent-4-ynoate typically involves the reaction of ethyl acetoacetate with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then reacts with dimethyl phosphite to yield the desired product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-2-(dimethoxyphosphoryl)pent-4-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-acetyl-2-(dimethoxyphosphoryl)pent-4-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-2-(dimethoxyphosphoryl)pent-4-ynoate involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, while the acetyl group can undergo acetylation. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Ethyl 2-acetyl-2-(dimethoxyphosphoryl)pent-4-ynoate can be compared with similar compounds such as:

    Methyl 2-(dimethoxyphosphoryl)acrylate: Similar in structure but with a different ester group.

    Ethyl 2-acetyl-2-(dimethoxyphosphoryl)but-3-enoate: Similar in structure but with a different alkyne group.

    Ethyl 2-acetyl-2-(dimethoxyphosphoryl)hex-5-ynoate: Similar in structure but with a longer carbon chain.

Properties

CAS No.

329795-18-8

Molecular Formula

C11H17O6P

Molecular Weight

276.22 g/mol

IUPAC Name

ethyl 2-acetyl-2-dimethoxyphosphorylpent-4-ynoate

InChI

InChI=1S/C11H17O6P/c1-6-8-11(9(3)12,10(13)17-7-2)18(14,15-4)16-5/h1H,7-8H2,2-5H3

InChI Key

KFEVCCJILWLBFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC#C)(C(=O)C)P(=O)(OC)OC

Origin of Product

United States

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